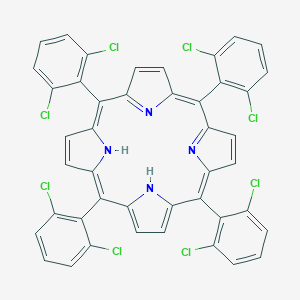
Butanedioic acid, sulfo-1,4-diisodecyl ester, ammonium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanedioic acid, sulfo-1,4-diisodecyl ester, ammonium salt, also known as SDSB or sulfoisophthalic acid diammonium salt, is a chemical compound widely used in scientific research. It is a sulfonated derivative of isophthalic acid and is commonly used as a surfactant and dispersant in various applications.
Mechanism of Action
The mechanism of action of Butanedioic acid, sulfo-1,4-diisodecyl ester, ammonium salt is based on its surfactant properties. Butanedioic acid, sulfo-1,4-diisodecyl ester, ammonium salt molecules have both hydrophilic and hydrophobic regions, which allow them to interact with both water and non-polar substances. In aqueous solutions, Butanedioic acid, sulfo-1,4-diisodecyl ester, ammonium salt molecules form micelles, which are structures composed of a hydrophilic outer shell and a hydrophobic inner core. These micelles can solubilize non-polar substances, allowing them to be dispersed in water.
Biochemical and Physiological Effects:
Butanedioic acid, sulfo-1,4-diisodecyl ester, ammonium salt has been shown to have low toxicity and is not known to cause any significant adverse effects on human health. However, it can cause skin and eye irritation upon direct contact. In addition, Butanedioic acid, sulfo-1,4-diisodecyl ester, ammonium salt can affect the properties of biological membranes, which can have an impact on cellular processes such as membrane transport and signaling.
Advantages and Limitations for Lab Experiments
Butanedioic acid, sulfo-1,4-diisodecyl ester, ammonium salt is a versatile and widely used surfactant in laboratory experiments. Its ability to solubilize non-polar substances makes it useful in a wide range of applications. However, it is important to note that Butanedioic acid, sulfo-1,4-diisodecyl ester, ammonium salt can interfere with certain analytical techniques, such as electrophoresis and mass spectrometry, due to its ability to form micelles. In addition, the presence of Butanedioic acid, sulfo-1,4-diisodecyl ester, ammonium salt can affect the activity of enzymes and other biological molecules, which can affect the results of experiments.
Future Directions
There are many potential future directions for the use of Butanedioic acid, sulfo-1,4-diisodecyl ester, ammonium salt in scientific research. One area of interest is the development of new materials and nanotechnologies that utilize Butanedioic acid, sulfo-1,4-diisodecyl ester, ammonium salt as a surfactant or dispersant. In addition, there is ongoing research into the use of Butanedioic acid, sulfo-1,4-diisodecyl ester, ammonium salt as a chelating agent for heavy metals, which could have important applications in environmental remediation. Finally, there is interest in exploring the use of Butanedioic acid, sulfo-1,4-diisodecyl ester, ammonium salt in drug delivery systems, due to its ability to solubilize non-polar substances.
Synthesis Methods
Butanedioic acid, sulfo-1,4-diisodecyl ester, ammonium salt can be synthesized by the sulfonation of isophthalic acid with sulfur trioxide in the presence of ammonium hydroxide. The resulting product is then neutralized with ammonium hydroxide to form the diammonium salt of sulfoisophthalic acid. The synthesis process is relatively simple and can be completed in a few steps.
Scientific Research Applications
Butanedioic acid, sulfo-1,4-diisodecyl ester, ammonium salt has a wide range of applications in scientific research. It is commonly used as a surfactant and dispersant in various fields such as nanotechnology, materials science, and biotechnology. Butanedioic acid, sulfo-1,4-diisodecyl ester, ammonium salt is also used as a stabilizer for emulsions and suspensions, as well as a detergent and wetting agent. In addition, Butanedioic acid, sulfo-1,4-diisodecyl ester, ammonium salt can be used as a ligand for metal ions, and as a chelating agent for heavy metals.
properties
CAS RN |
144093-88-9 |
|---|---|
Product Name |
Butanedioic acid, sulfo-1,4-diisodecyl ester, ammonium salt |
Molecular Formula |
C24H49NO7S |
Molecular Weight |
495.7 g/mol |
IUPAC Name |
azanium;1,4-bis(8-methylnonoxy)-1,4-dioxobutane-2-sulfonate |
InChI |
InChI=1S/C24H46O7S.H3N/c1-20(2)15-11-7-5-9-13-17-30-23(25)19-22(32(27,28)29)24(26)31-18-14-10-6-8-12-16-21(3)4;/h20-22H,5-19H2,1-4H3,(H,27,28,29);1H3 |
InChI Key |
PEWNRQODUMGNCG-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCCOC(=O)CC(C(=O)OCCCCCCCC(C)C)S(=O)(=O)[O-].[NH4+] |
Canonical SMILES |
CC(C)CCCCCCCOC(=O)CC(C(=O)OCCCCCCCC(C)C)S(=O)(=O)[O-].[NH4+] |
Other CAS RN |
144093-88-9 |
Pictograms |
Flammable; Corrosive; Irritant |
synonyms |
Butanedioic acid, sulfo-, 1,4-diisodecyl ester, ammonium salt |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




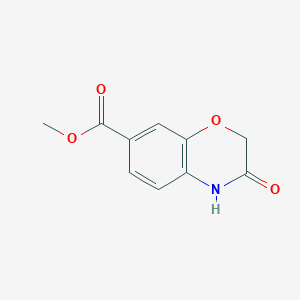
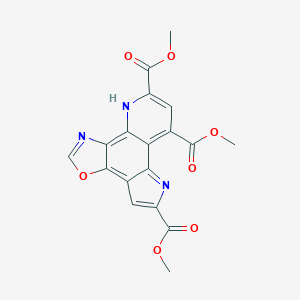



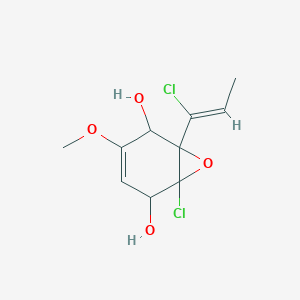

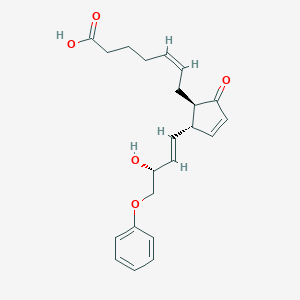

![Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B127064.png)

